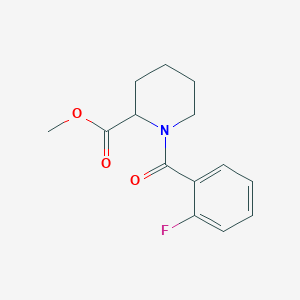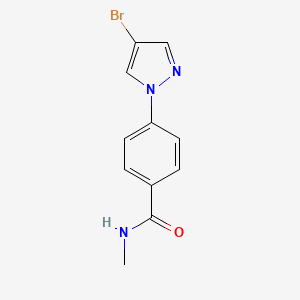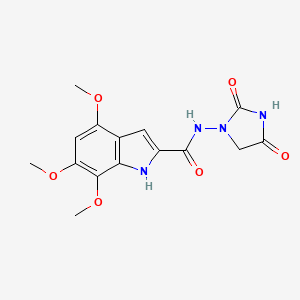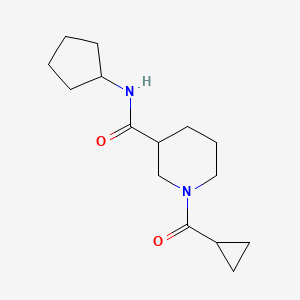![molecular formula C16H13FN2O B7526201 N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide, also known as ML-792, is a small molecule inhibitor that targets the enzyme fatty acid synthase (FASN). FASN is an important enzyme involved in the synthesis of fatty acids, which are essential building blocks for cell membranes and energy storage. ML-792 has been shown to have potential therapeutic applications in cancer, obesity, and metabolic disorders.
作用機序
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide targets the enzyme FASN by binding to a specific site on the enzyme and inhibiting its activity. FASN is overexpressed in many types of cancer and is essential for the growth and survival of cancer cells. By inhibiting FASN, N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has also been shown to have other biochemical and physiological effects. One study published in the Journal of Biological Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited the production of inflammatory cytokines in macrophages, which are immune cells involved in the body's response to infection and inflammation. Another study published in the Journal of Medicinal Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide improved insulin sensitivity and glucose tolerance in obese mice.
実験室実験の利点と制限
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting FASN activity both in vitro and in vivo. However, one limitation of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide is that it may have off-target effects on other enzymes or proteins, which could complicate data interpretation.
将来の方向性
There are several future directions for research on N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify biomarkers that could predict response to treatment. Another area of interest is its potential use in metabolic disorders such as obesity and type 2 diabetes. Future studies could investigate its effects on insulin sensitivity and glucose metabolism in humans. Finally, further studies are needed to determine the safety and toxicity of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide in humans, which is a necessary step before it can be considered for clinical use.
合成法
The synthesis of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-cyanobenzyl chloride with 3-fluoroaniline to form the intermediate 3-cyanophenyl-3-fluoroaniline. This intermediate is then reacted with N-methylbenzamide in the presence of a base to form the final product N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide.
科学的研究の応用
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has been the subject of several scientific studies investigating its potential therapeutic applications. One study published in the Journal of Medicinal Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited the growth of human breast cancer cells both in vitro and in vivo. Another study published in the Journal of Lipid Research showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited FASN activity in adipose tissue and liver, leading to decreased body weight and improved glucose tolerance in obese mice.
特性
IUPAC Name |
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-19(11-13-5-2-4-12(8-13)10-18)16(20)14-6-3-7-15(17)9-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOJCBKHFDHBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)



![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)


![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
